molecular formula C12H24N2O2 B1382924 Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate CAS No. 1803606-40-7

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate

Cat. No. B1382924
CAS RN: 1803606-40-7
M. Wt: 228.33 g/mol
InChI Key: XPZSDTBGIYPHNS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is a complex chemical compound used in scientific research. Its versatility allows for diverse applications, making it valuable for various studies and experiments. It has a molecular weight of 228.33 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is 1S/C12H24N2O2/c1-8-6-7-14 (9 (2)10 (8)13)11 (15)16-12 (3,4)5/h8-10H,6-7,13H2,1-5H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The derivatives synthesized from this compound exhibit a wide spectrum of biological activities, which leads to its significant role in medicinal chemistry.

Antibacterial and Antifungal Applications

The compound and its derivatives have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, making them potential candidates for further research in developing new antimicrobial agents .

Anticancer Activity

Some derivatives of Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate have demonstrated anticancer properties. This is particularly important in the field of oncology, where there is a continuous search for more effective and less toxic cancer treatments .

Antiparasitic Activity

Research has also indicated that certain derivatives exhibit antiparasitic activity. This makes them valuable for the study and development of treatments against parasitic infections .

Antihistamine and Antidepressive Effects

The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance the interaction with macromolecules, which is beneficial for antihistamine and antidepressive activities. This property is exploited in the design of new drugs for allergies and depression .

Drug Discovery and Development

Due to its easy modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is considered an important synthetic strategy in drug discovery. It helps in adjusting molecular physicochemical properties to meet the specific needs of drug development .

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-6-7-14(9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSDTBGIYPHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1N)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-40-7
Record name tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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